molecular formula C3H7NO4S B2923839 2-(Methylsulfamoyl)acetic acid CAS No. 1042583-72-1

2-(Methylsulfamoyl)acetic acid

Cat. No.: B2923839
CAS No.: 1042583-72-1
M. Wt: 153.15
InChI Key: YSUWQECDOMVAHZ-UHFFFAOYSA-N
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Description

2-(Methylsulfamoyl)acetic acid is an organic compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol . It is also known by its IUPAC name, [(methylamino)sulfonyl]acetic acid . This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Mode of Action

It is known that acetic acid, a related compound, can induce pain sensation by causing a localized inflammatory response . It is possible that 2-(Methylsulfamoyl)acetic acid may have a similar mode of action, but this requires further investigation.

Biochemical Pathways

Acetic acid is known to be involved in various metabolic processes, including the production of organic acids in microbial biosynthetic pathways

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as acetic acid are known to cause structural alterations and increased stiffness of the cell wall in yeast, which could be a potential effect of this compound .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the production of organic acids, including acetic acid, by microbes is known to be influenced by factors such as pH and the presence of other organic acids . Similar environmental factors could potentially influence the action of this compound.

Preparation Methods

The synthesis of 2-(Methylsulfamoyl)acetic acid typically involves the reaction of methylamine with chloroacetic acid, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Methylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-(Methylsulfamoyl)acetic acid can be compared with other sulfonamide-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications.

Properties

IUPAC Name

2-(methylsulfamoyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWQECDOMVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042583-72-1
Record name 2-(methylsulfamoyl)acetic acid
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